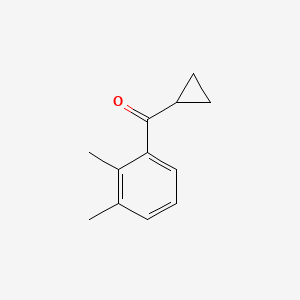![molecular formula C13H20ClNO2 B1322789 4-[(3-メトキシフェノキシ)メチル]ピペリジン塩酸塩 CAS No. 614731-25-8](/img/structure/B1322789.png)
4-[(3-メトキシフェノキシ)メチル]ピペリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO2•HCl and a molecular weight of 257.76 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its applications in proteomics research and other scientific studies .
科学的研究の応用
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
準備方法
The synthesis of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents can vary, but the general process involves the coupling of a piperidine derivative with a methoxyphenoxy compound.
化学反応の分析
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
作用機序
The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to improve cognitive impairments by interacting with cholinergic receptors in the brain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure and is used in similar research applications.
3-[(4-Methoxyphenoxy)methyl]piperidine: This compound also has a similar structure and is used in biochemical research.
The uniqueness of 4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride lies in its specific molecular structure and the particular applications it is used for in scientific research.
特性
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYYGZCSQYOOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623846 |
Source


|
| Record name | 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-25-8 |
Source


|
| Record name | 4-[(3-Methoxyphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
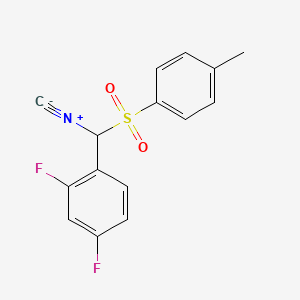
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)
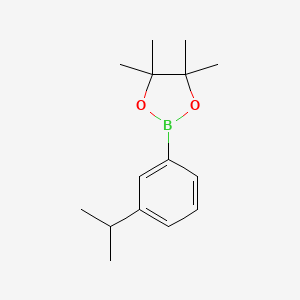

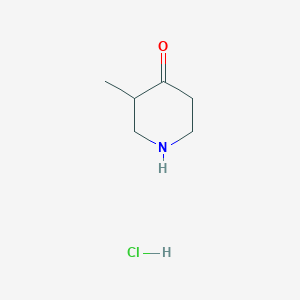

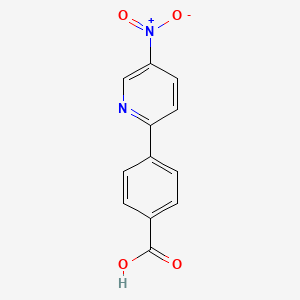
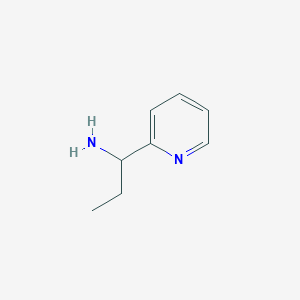
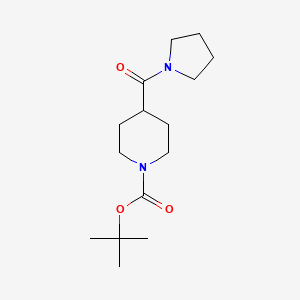
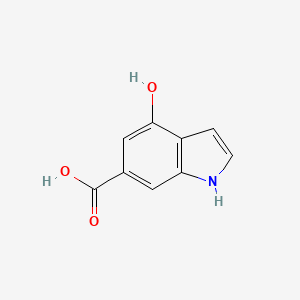
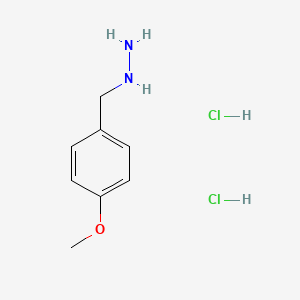
![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
